3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione 3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0820767
InChI: InChI=1S/C14H17N5OS/c15-12(18-6-8-20-9-7-18)10-13-16-17-14(21)19(13)11-4-2-1-3-5-11/h1-5,10H,6-9,15H2,(H,17,21)/b12-10+
SMILES: C1COCCN1C(=CC2=NNC(=S)N2C3=CC=CC=C3)N
Molecular Formula: C14H17N5OS
Molecular Weight: 303.39 g/mol

3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione

CAS No.:

Cat. No.: VC0820767

Molecular Formula: C14H17N5OS

Molecular Weight: 303.39 g/mol

* For research use only. Not for human or veterinary use.

3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione -

Specification

Molecular Formula C14H17N5OS
Molecular Weight 303.39 g/mol
IUPAC Name 3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H17N5OS/c15-12(18-6-8-20-9-7-18)10-13-16-17-14(21)19(13)11-4-2-1-3-5-11/h1-5,10H,6-9,15H2,(H,17,21)/b12-10+
Standard InChI Key DKHGNXNRBVDUIU-ZRDIBKRKSA-N
Isomeric SMILES C1COCCN1/C(=C/C2=NNC(=S)N2C3=CC=CC=C3)/N
SMILES C1COCCN1C(=CC2=NNC(=S)N2C3=CC=CC=C3)N
Canonical SMILES C1COCCN1C(=CC2=NNC(=S)N2C3=CC=CC=C3)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator